Ethyl 5-amino-4,6-dichloronicotinate
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Overview
Description
Ethyl 5-amino-4,6-dichloronicotinate is a chemical compound with the molecular formula C8H8Cl2N2O2 and a molecular weight of 235.07 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of amino and dichloro substituents on the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4,6-dichloronicotinate typically involves the chlorination of nicotinic acid derivatives followed by esterification and amination reactions. One common method includes the chlorination of ethyl nicotinate to form ethyl 4,6-dichloronicotinate, which is then subjected to amination to introduce the amino group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4,6-dichloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The amino group can participate in redox reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.
Ester Hydrolysis: The major product is 5-amino-4,6-dichloronicotinic acid.
Scientific Research Applications
Ethyl 5-amino-4,6-dichloronicotinate is used in a wide range of scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4,6-dichloronicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and dichloro substituents play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,6-dichloronicotinate: Similar structure but lacks the amino group at the 5-position.
Ethyl nicotinate: Lacks both the chlorine and amino substituents.
Uniqueness
Ethyl 5-amino-4,6-dichloronicotinate is unique due to the presence of both amino and dichloro substituents, which confer distinct chemical and biological properties. These substituents enhance its reactivity and potential for various applications compared to similar compounds .
Properties
IUPAC Name |
ethyl 5-amino-4,6-dichloropyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-2-14-8(13)4-3-12-7(10)6(11)5(4)9/h3H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXJGLJHMZMKMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1Cl)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617964 |
Source
|
Record name | Ethyl 5-amino-4,6-dichloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154012-16-5 |
Source
|
Record name | Ethyl 5-amino-4,6-dichloro-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154012-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-amino-4,6-dichloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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